molecular formula C25H24N6O2 B2632388 6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine CAS No. 946339-56-6

6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2632388
CAS No.: 946339-56-6
M. Wt: 440.507
InChI Key: DYBXBXCJQHWXEI-UHFFFAOYSA-N
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Description

6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the class of triazine derivatives This compound is characterized by its complex structure, which includes a morpholine ring, phenoxyphenyl, and phenyl groups attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Substitution Reactions: The introduction of the morpholine ring and phenyl groups is achieved through nucleophilic substitution reactions. For instance, reacting cyanuric chloride with morpholine and aniline derivatives in the presence of a base like triethylamine.

    Phenoxyphenyl Group Addition: The phenoxyphenyl group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazine oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for treating various diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine
  • 6-morpholino-N-(4-phenoxyphenyl)pyridazine-3-carboxamide

Comparison

Compared to similar compounds, 6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups. The presence of the morpholine ring and phenoxyphenyl group provides distinct chemical properties, such as increased solubility and specific reactivity patterns. These features make it particularly useful in applications where these properties are advantageous, such as in drug design and materials science.

Properties

IUPAC Name

6-morpholin-4-yl-2-N-(4-phenoxyphenyl)-4-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c1-3-7-19(8-4-1)26-23-28-24(30-25(29-23)31-15-17-32-18-16-31)27-20-11-13-22(14-12-20)33-21-9-5-2-6-10-21/h1-14H,15-18H2,(H2,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBXBXCJQHWXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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